4-(4-fluorobenzyl)-3-methyl-5-((R)-pyrrolidin-2-yl)-4H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

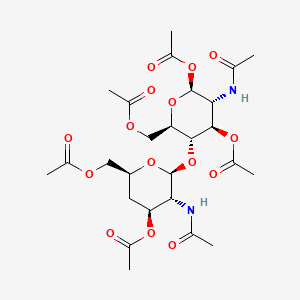

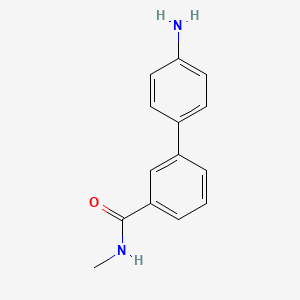

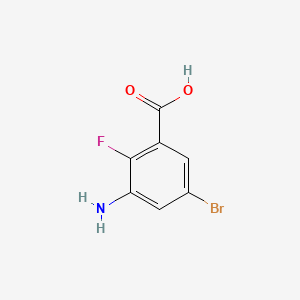

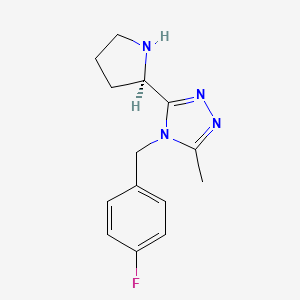

The compound “4-(4-fluorobenzyl)-3-methyl-5-(®-pyrrolidin-2-yl)-4H-1,2,4-triazole” is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The presence of a fluorobenzyl group indicates that the compound contains a benzene ring with a fluorine atom and a methyl group attached to it .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole and pyrrolidine rings would add rigidity to the structure, while the fluorobenzyl group could influence its reactivity and interactions with other molecules .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The triazole ring is known to participate in various chemical reactions. The fluorobenzyl group might also influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect its polarity and solubility .Scientific Research Applications

Triazole Derivatives and Their Biological Activities

Triazoles, including the specific compound 4-(4-fluorobenzyl)-3-methyl-5-((R)-pyrrolidin-2-yl)-4H-1,2,4-triazole, have been extensively studied for their diverse biological activities. The interest in these compounds stems from their structural variety and the range of possible pharmacological applications. Triazoles are known for their antimicrobial, anti-inflammatory, antitumoral, and antiviral properties, among others. These activities are attributed to the triazole ring's ability to mimic the peptidic bond, making it a versatile scaffold in drug design (Ferreira et al., 2013).

Synthetic and Physico-Chemical Properties

The synthesis and physico-chemical properties of triazole derivatives are crucial for their functionality as drugs. Efforts to improve the synthesis processes aim to enhance the compounds' efficiency and reduce environmental impact. This includes finding greener synthetic routes and understanding the physico-chemical behaviors that underpin their biological activities. The synthesis of 1,2,4-triazole derivatives, for instance, showcases the potential of these compounds in various applications beyond pharmacology, such as in materials science and as corrosion inhibitors (Parchenko et al., 2019).

Industrial Applications

Amino-1,2,4-triazoles serve as raw materials in the fine organic synthesis industry, finding applications in the production of agricultural products, pharmaceuticals, dyes, and high-energy materials. Their role extends to the manufacture of analytical reagents, flotation reagents, heat-resistant polymers, and products with fluorescent properties, demonstrating the broad industrial utility of triazole derivatives (Nazarov et al., 2021).

Environmental and Material Science Applications

Triazole derivatives are recognized for their environmental applications, particularly in CO2 capture and conversion. Nitrogen-doped porous polymers based on triazoles are explored for their potential in gas separation technologies, highlighting the environmental significance of these compounds in addressing global challenges like greenhouse gas emissions (Mukhtar et al., 2020).

Antifungal and Antimicrobial Activities

The antimicrobial and antifungal properties of 1,2,4-triazoles are well-documented, with many studies focusing on the development of new antifungal agents due to resistance to existing drugs. Triazole derivatives, including 1,2,4-triazoles, have been identified as promising candidates for new antifungal drugs, showcasing potent activity against a variety of fungal pathogens (Kazeminejad et al., 2022).

Safety and Hazards

properties

IUPAC Name |

4-[(4-fluorophenyl)methyl]-3-methyl-5-[(2R)-pyrrolidin-2-yl]-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN4/c1-10-17-18-14(13-3-2-8-16-13)19(10)9-11-4-6-12(15)7-5-11/h4-7,13,16H,2-3,8-9H2,1H3/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSJLNLVIPSREO-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1CC2=CC=C(C=C2)F)C3CCCN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(N1CC2=CC=C(C=C2)F)[C@H]3CCCN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677283 |

Source

|

| Record name | 4-[(4-Fluorophenyl)methyl]-3-methyl-5-[(2R)-pyrrolidin-2-yl]-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-fluorobenzyl)-3-methyl-5-((R)-pyrrolidin-2-yl)-4H-1,2,4-triazole | |

CAS RN |

1263284-19-0 |

Source

|

| Record name | 4-[(4-Fluorophenyl)methyl]-3-methyl-5-[(2R)-pyrrolidin-2-yl]-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.